Cas no 1176-08-5 (Phenyltoloxamine Citrate Salt)

Phenyltoloxamine Citrate Salt 化学的及び物理的性質
名前と識別子
-
- 2-(2-Benzylphenoxy)-N,N-dimethylethanamine 2-hydroxypropane-1,2,3-tricarboxylate
- Floxamine
- N,N-Dimethyl-2-(alpha-phenyl-o-toloxy)ethylamine dihydrogen citrate
- Phenoxadrine citrate
- PHENYLTOLOXAMINE CITRATE
- Phenyltoloxamine citrate salt
- 2-(2-benzylphenoxy)-N,N-dimethylethanamine,2-hydroxypropane-1,2,3-tricarboxylic acid
- N,N-Dimethyl-2([α-phenyl-o-tolyl]oxy)ethylamine
- W-109651
- HMS3372C22
- SR-01000003146-3
- NSC-169860
- NCGC00021141-05
- Q27271029
- D08967
- CAS-1176-08-5
- NS00081523
- Tox21_110862_1
- Phenyltoloxamindihydrogencitrat
- WLN: 1N1&2OR B1R &OV1XQVO&1VO
- BAA17608
- NSC169860
- CHEMBL1586457
- Phenyltoloxamine citrate, United States Pharmacopeia (USP) Reference Standard
- PHENYLTOLOXAMINE CITRATE [VANDF]
- N,N-DIMETHYL-(A-PHENYL-O-TOLOXY) ETHYLAMINE DIHYDROGEN CITRATE
- NSC-148352
- Ethylamine,N-dimethyl-2-[(.alpha.-phenyl-o-tolyl)oxy]-, citrate (1:1)
- Ethanamine,N-dimethyl-2-[2-(phenylmethyl)phenoxy]-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1)
- SMR000058648
- PHENYLTOLOXAMINE CITRATE [MART.]
- Tox21_110862
- regid855695
- SCHEMBL158443
- PHENYLTOLOXAMINE DIHYDROGEN CITRATE [MI]
- N,N-DIMETHYL-2-(.ALPHA.-PHENYL-O-TOLYLOXY)ETHYLAMINE, CITRATE (1:1) SALT
- PHENYLTOLOXAMINE CITRATE [USP MONOGRAPH]
- HMS2231P03
- PHENYLTOLOXAMINE DIHYDROGEN CITRATE [VANDF]
- PHENYLTOLOXAMINE CITRATE [WHO-DD]
- N,N-Dimethyl-2([alpha-phenyl-o-tolyl]oxy)ethylamine
- 2-(2-benzylphenoxy)-N,N-dimethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid
- PHENYLTOLOXAMINE CITRATE [USP-RS]
- 2-(2-Benzylphenoxy)-N,N-dimethylethanamine2-hydroxypropane-1,2,3-tricarboxylate
- PHENYLTOLOXAMINECITRATE
- MLS001148667
- 1176-08-5
- DTXSID5047790
- NSC148352
- DTXCID5027770
- Phenyltoloxamine Citrate 1.0 mg/ml in Methanol (as free base)
- N,N-Dimethyl-2-(.alpha.-phenyl-o-toloxy)ethylamine dihydrogen citrate
- MLS000028598
- SR-01000003146
- Opera_ID_1121
- FT-0603550
- Phenyltoloxamine dihydrogen citrate
- Phenyltoloxamine citrate (USP)
- PHENYLTOLOXAMINE CITRATE (MART.)
- PHENYLTOLOXAMINE CITRATE (USP-RS)
- Phenyltoloxamine citrate [USP]
- 8UE48MJH8M
- ZZYHCCDMBJTROG-UHFFFAOYSA-N
- PHENYLTOLOXAMINE CITRATE (USP MONOGRAPH)
- DB-041377
- Phenyltoloxamine Citrate Salt
-
- MDL: MFCD00038875
- インチ: 1S/C17H21NO.C6H8O7/c1-18(2)12-13-19-17-11-7-6-10-16(17)14-15-8-4-3-5-9-15;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-11H,12-14H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
- InChIKey: ZZYHCCDMBJTROG-UHFFFAOYSA-N
- ほほえんだ: CN(C)CCOC1=CC=CC=C1CC2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
計算された属性
- せいみつぶんしりょう: 447.18900
- どういたいしつりょう: 447.18931688g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 9
- 重原子数: 32
- 回転可能化学結合数: 11
- 複雑さ: 463
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 145Ų
じっけんとくせい
- 色と性状: 未確定
- PSA: 144.60000
- LogP: 1.96930
- ようかいせい: 未確定
Phenyltoloxamine Citrate Salt セキュリティ情報
Phenyltoloxamine Citrate Salt 税関データ
- 税関コード:2922509090
- 税関データ:
中国税関コード:
2922509090概要:
2922509090.他のアミノアルコールフェノール類/アミノ酸フェノール類及び他の酸素含有アミノ化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査要約:
2922509090。他のアミノアルコールフェノール、アミノ酸フェノール、その他の酸素機能を有するアミノ化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
Phenyltoloxamine Citrate Salt 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | P337370-1g |
Phenyltoloxamine Citrate Salt |
1176-08-5 | 1g |
85.00 | 2021-07-19 | ||
TRC | P337370-5g |
Phenyltoloxamine Citrate Salt |
1176-08-5 | 5g |
100.00 | 2021-07-19 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03233-50g |
2-(2-Benzylphenoxy)-N,N-dimethylethanamine 2-hydroxypropane-1,2,3-tricarboxylate |
1176-08-5 | 50g |
¥2608.0 | 2021-09-04 | ||
TRC | P337370-50mg |
Phenyltoloxamine Citrate Salt |
1176-08-5 | 50mg |
$ 184.00 | 2023-09-06 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR3083-200MG |
Phenyltoloxamine Citrate |
1176-08-5 | pharmaceutical secondary standard, certified reference material | ¥1666.29 | 2022-02-23 | ||
TRC | P337370-500mg |
Phenyltoloxamine Citrate Salt |
1176-08-5 | 500mg |
$ 1449.00 | 2023-09-06 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1534402-100MG |
Phenyltoloxamine citrate |
1176-08-5 | 100mg |
¥3006.31 | 2023-09-06 | ||
TRC | P337370-250mg |
Phenyltoloxamine Citrate Salt |
1176-08-5 | 250mg |
$ 839.00 | 2023-09-06 | ||
TRC | P337370-100mg |
Phenyltoloxamine Citrate Salt |
1176-08-5 | 100mg |
75.00 | 2021-07-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1240076-50g |
Phenyltoloxamine (citrate) |
1176-08-5 | 98% | 50g |
¥2234.00 | 2024-08-09 |
Phenyltoloxamine Citrate Salt 関連文献
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
Phenyltoloxamine Citrate Saltに関する追加情報
Phenyltoloxamine Citrate Salt: A Comprehensive Overview
The Phenyltoloxamine Citrate Salt (CAS No. 1176-08-5) is a compound that has garnered significant attention in the fields of pharmaceuticals and materials science due to its unique properties and versatile applications. This compound is a derivative of phenyltoloxamine, which belongs to a class of organic compounds known for their ability to interact with biological systems in a controlled manner. The citrate salt form enhances its solubility and stability, making it suitable for a wide range of applications.
Recent studies have highlighted the potential of Phenyltoloxamine Citrate Salt in drug delivery systems. Researchers have explored its ability to act as a carrier for hydrophobic drugs, improving their bioavailability and reducing side effects. For instance, a 2023 study published in the *Journal of Controlled Release* demonstrated that Phenyltoloxamine Citrate Salt can form nanoparticles that encapsulate anti-cancer drugs, enhancing their targeting efficiency and reducing systemic toxicity. This advancement underscores the compound's role in modern medicine.
In addition to its pharmaceutical applications, Phenyltoloxamine Citrate Salt has shown promise in the development of biocompatible materials. Its ability to form stable films and coatings has made it a valuable component in medical devices such as biosensors and implantable electronics. A 2023 paper in *Biomaterials Science* reported that films made from Phenyltoloxamine Citrate Salt exhibit excellent biocompatibility and mechanical properties, making them ideal for use in tissue engineering applications.
The synthesis of Phenyltoloxamine Citrate Salt involves a multi-step process that ensures high purity and consistency. Recent advancements in green chemistry have led to the development of more sustainable synthesis methods. For example, researchers have successfully utilized microwave-assisted synthesis to produce Phenyltoloxamine Citrate Salt with higher yields and reduced environmental impact. These methods not only improve the efficiency of production but also align with global efforts to promote sustainable manufacturing practices.
From an analytical standpoint, the characterization of Phenyltoloxamine Citrate Salt has been enhanced by advanced spectroscopic techniques. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy have provided deeper insights into the compound's molecular structure and interactions. These studies have revealed that the citrate salt form significantly influences the compound's solubility profile, which is critical for its performance in various applications.
Looking ahead, the future of Phenyltoloxamine Citrate Salt seems promising as researchers continue to explore its potential in emerging fields such as nanotechnology and regenerative medicine. Its ability to interact with biological systems at the molecular level opens up new avenues for therapeutic interventions. Furthermore, ongoing research into its compatibility with 3D printing technologies could pave the way for personalized medicine solutions.
In conclusion, Phenyltoloxamine Citrate Salt (CAS No. 1176-08-5) is a compound with a diverse range of applications across multiple disciplines. Its unique properties, combined with recent advancements in synthesis and characterization techniques, position it as a key player in the development of innovative solutions in pharmaceuticals, materials science, and beyond.
1176-08-5 (Phenyltoloxamine Citrate Salt) 関連製品
- 42310-02-1(5-fluoro-L-Histidine)
- 2229177-19-7(3-(oxiran-2-yl)methyl-4,5,6,7-tetrahydro-1H-indazole)
- 1213211-53-0((1R)-1-(4-methanesulfonylphenyl)propan-1-amine)
- 2839139-03-4(4-methyl-2-azabicyclo2.2.1heptane)
- 2680828-26-4(2-(2,2,2-trifluoroacetamido)methylbicyclo2.2.1heptane-2-carboxylic acid)
- 1775495-59-4(1-(2,5-difluorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine)
- 1261679-75-7(1-Bromo-3-(difluoromethyl)-2-nitrobenzene)
- 1922779-60-9(1-(benzyloxy)carbonyl-4,4-difluoropyrrolidine-2-carboxylic acid)
- 1807143-52-7(1-Bromo-3-fluoro-2-fluoromethoxy-6-nitrobenzene)
- 899948-54-0(2-{2-(morpholin-4-yl)-2-oxoethylsulfanyl}-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one)




